4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID

Catalog No.
S8025708
CAS No.
M.F
C14H13N5O5
M. Wt
331.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRI...

Product Name

4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID

IUPAC Name

4-[(E)-[3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanoylhydrazinylidene]methyl]benzoic acid

Molecular Formula

C14H13N5O5

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C14H13N5O5/c20-11(6-5-10-12(21)16-14(24)19-17-10)18-15-7-8-1-3-9(4-2-8)13(22)23/h1-4,7H,5-6H2,(H,18,20)(H,22,23)(H2,16,19,21,24)/b15-7+

InChI Key

POGOHVJVFNYJIO-VIZOYTHASA-N

SMILES

C1=CC(=CC=C1C=NNC(=O)CCC2=NNC(=O)NC2=O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC2=NNC(=O)NC2=O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC2=NNC(=O)NC2=O)C(=O)O

The compound 4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic molecule featuring a benzoic acid moiety linked to a substituted triazine. Its structure includes a triazine ring with dioxo groups and a propanamide side chain, contributing to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural complexity and the presence of multiple functional groups that may interact with biological targets.

  • Oxidation: The presence of the dioxo groups allows for oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction: The hydrazide moiety can be reduced to form corresponding amines.
  • Substitution: The triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reagents commonly employed in these reactions include:

  • Oxidizing agents: Hydrogen peroxide or potassium permanganate for oxidation.
  • Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction.
  • Nucleophiles: Amines or alcohols for substitution reactions.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For instance:

  • Oxidation may yield sulfoxides.
  • Reduction can produce various amines depending on the substrate.

The biological activity of 4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID is currently under investigation. Preliminary studies suggest potential applications as an antimicrobial agent or in cancer therapy due to the presence of the triazine moiety, which is known for its bioactive properties. Further research is necessary to elucidate its mechanism of action and therapeutic efficacy.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the Triazine Ring: Starting from appropriate precursors, the triazine ring is formed under controlled conditions.
  • Introduction of Functional Groups: Subsequent reactions introduce the dioxo groups and propanamide side chains through condensation reactions.
  • Final Product Isolation: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

For large-scale production, optimizing reaction conditions (e.g., temperature, pressure) and employing catalysts can enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting specific diseases.
  • Agricultural Chemistry: Could be explored for its potential use in developing herbicides or fungicides due to its complex structure.
  • Material Science: May serve as a precursor for synthesizing novel materials with unique properties.

Studies on the interactions of 4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID with biological macromolecules are essential to understand its mechanism of action. Initial findings suggest potential binding affinity with various enzymes or receptors involved in metabolic pathways.

Several compounds share structural characteristics with 4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-(substituted phenyl)-1H-pyrrolePyrrole ring with amino substitutionExhibits different reactivity due to nitrogen in the ring
3-(3,5-Dioxo-2,3,4,5-tetrahydro-triazine) derivativesSimilar dioxo-triazine structureVaries in substituents affecting biological activity
N-(substituted phenyl) hydrazidesHydrazide functional groupDifferent reactivity patterns in biological systems

Uniqueness: The specific arrangement of functional groups in 4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID contributes to its distinct reactivity and potential biological activities compared to similar compounds. Its combination of a benzoic acid moiety with a complex triazine structure makes it particularly noteworthy for further research and application development.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

331.09166853 g/mol

Monoisotopic Mass

331.09166853 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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